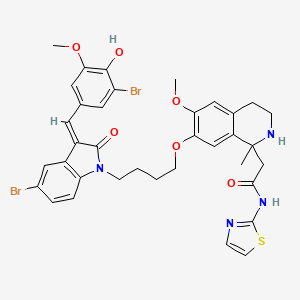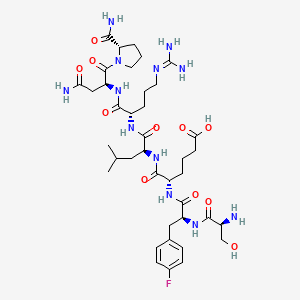
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a biologically active peptide. This compound is a modified version of the thrombin receptor-tethered ligand SFLLRNP, where the phenylalanine at position 2 is replaced by para-fluorophenylalanine. This modification enhances the compound’s activity, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.
Substitution: The para-fluorophenylalanine residue can undergo nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide .
Wissenschaftliche Forschungsanwendungen
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 has several scientific research applications:
Biochemistry: Used to study the structure-activity relationships of thrombin receptor ligands.
Pharmacology: Investigated for its potential as a therapeutic agent targeting thrombin receptors.
Molecular Biology: Utilized in experiments to understand receptor-ligand interactions and signal transduction pathways.
Drug Development: Explored as a lead compound for developing new drugs targeting thrombin receptors
Wirkmechanismus
The mechanism of action of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves its interaction with thrombin receptors. The para-fluorophenylalanine residue enhances the peptide’s binding affinity to the receptor, leading to more potent activation of downstream signaling pathways. This interaction is crucial for studying the molecular mechanisms of thrombin receptor activation and its physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ser-Phe-Aad-Leu-Arg-Asn-Pro-NH2: The unmodified version of the peptide.
Ser-para-chloroPhe-Aad-Leu-Arg-Asn-Pro-NH2: A similar peptide with para-chlorophenylalanine instead of para-fluorophenylalanine.
Ser-para-bromoPhe-Aad-Leu-Arg-Asn-Pro-NH2: A similar peptide with para-bromophenylalanine instead of para-fluorophenylalanine
Uniqueness
The uniqueness of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 lies in its enhanced activity due to the para-fluorophenylalanine residue. This modification improves the peptide’s binding affinity to thrombin receptors, making it a more potent tool for studying receptor-ligand interactions and developing therapeutic agents .
Eigenschaften
Molekularformel |
C39H61FN12O11 |
|---|---|
Molekulargewicht |
893.0 g/mol |
IUPAC-Name |
(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C39H61FN12O11/c1-20(2)16-26(36(61)48-25(7-4-14-46-39(44)45)35(60)51-28(18-30(42)54)38(63)52-15-5-8-29(52)32(43)57)50-34(59)24(6-3-9-31(55)56)47-37(62)27(49-33(58)23(41)19-53)17-21-10-12-22(40)13-11-21/h10-13,20,23-29,53H,3-9,14-19,41H2,1-2H3,(H2,42,54)(H2,43,57)(H,47,62)(H,48,61)(H,49,58)(H,50,59)(H,51,60)(H,55,56)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
YZTNCMRNAKIRAP-BMGWUDNWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




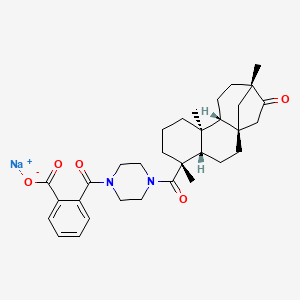
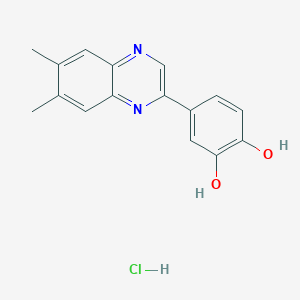
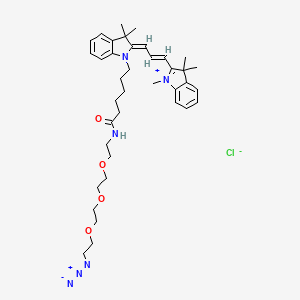
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)

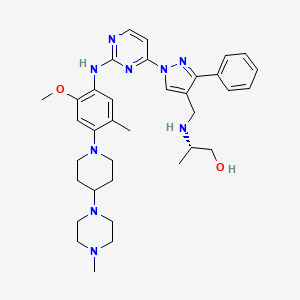
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
